Copper disalicylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

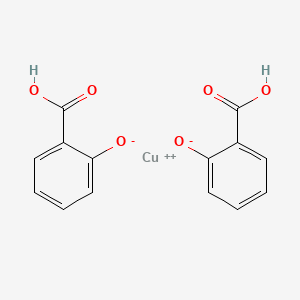

Copper disalicylate is a coordination compound consisting of copper(II) ions and salicylate ligands. It is known for its distinctive blue color and has been studied for its potential applications in various fields, including medicine, chemistry, and industry. The compound’s unique properties arise from the interaction between the copper ions and the salicylate ligands, which confer both stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: Copper disalicylate can be synthesized through the reaction of copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with sodium salicylate in an aqueous solution. The reaction typically involves mixing equimolar amounts of the reactants and allowing the mixture to react at room temperature. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more controlled conditions, such as maintaining specific pH levels and temperatures to optimize yield and purity. Large-scale production may also incorporate continuous flow reactors to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions: Copper disalicylate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form copper(III) complexes under specific conditions.

Reduction: The compound can be reduced back to copper(I) or elemental copper using reducing agents.

Substitution: Ligand exchange reactions can occur, where the salicylate ligands are replaced by other ligands, such as amines or phosphines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various ligands in the presence of a suitable solvent, such as ethanol or methanol.

Major Products:

Oxidation: Copper(III) complexes.

Reduction: Copper(I) complexes or elemental copper.

Substitution: New copper complexes with different ligands.

科学研究应用

Medicinal Applications

Cancer Therapy

Copper complexes, including copper disalicylate, have been extensively studied for their potential as anticancer agents. Research indicates that copper (II) complexes can induce apoptosis in cancer cells. For instance:

- Colorectal Cancer : A study demonstrated that copper (II) complexes of salicylate phenanthroline effectively induced apoptosis in colorectal cancer cells, outperforming traditional chemotherapeutics like oxaliplatin. The mechanism involved the generation of reactive oxygen species (ROS) and the inhibition of the JAK2/STAT5 signaling pathway, leading to reduced expression of anti-apoptotic proteins such as Bcl-2 and survivin .

- Triple-Negative Breast Cancer : Another study highlighted that salicylate phenanthroline copper (II) complex significantly inhibited growth in triple-negative breast cancer cell lines. The treatment resulted in a marked reduction of Bcl-2 and survivin expression, suggesting its potential as a therapeutic agent for aggressive cancer types .

| Cancer Type | Copper Complex | Mechanism | Outcome |

|---|---|---|---|

| Colorectal Cancer | Cu(sal)(phen) | Induces ROS, inhibits JAK2/STAT5 | Enhanced apoptosis, reduced tumor growth |

| Triple-Negative Breast Cancer | Salicylate Phenanthroline Cu(II) | Induces apoptosis via Bcl-2 downregulation | Significant tumor growth inhibition |

Material Science Applications

Dye-Sensitized Solar Cells

This compound derivatives have shown promise in the field of renewable energy. Specifically, they are being explored as dye sensitizers in solar cells:

- A study synthesized copper (II) complexes with salicylidene ethylenediamine and characterized their use in dye-sensitized solar cells. The thermal stability of these complexes was enhanced by the presence of copper ions, which increased the onset decomposition temperature significantly .

| Material | Application | Properties |

|---|---|---|

| Copper Salicylidene Complexes | Dye Sensitizers for Solar Cells | Improved thermal stability and light absorption |

Environmental Applications

Radioprotection

This compound has also been investigated for its radioprotective properties:

- In animal studies, copper (II)(3,5-diisopropylsalicylate) demonstrated significant radioprotective effects. Mice treated with this compound showed an increase in survival rates post-irradiation and accelerated recovery of immune functions compared to untreated controls .

| Treatment | Radiation Dose | Survival Rate Improvement |

|---|---|---|

| Copper(II)(3,5-diisopropylsalicylate) | 8 Gy | Increased from 40% to 86% |

作用机制

The mechanism of action of copper disalicylate involves several pathways:

Antimicrobial Activity: Copper ions disrupt microbial cell membranes and generate reactive oxygen species (ROS), leading to cell death.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation and pain.

Catalytic Activity: this compound acts as a catalyst by facilitating electron transfer and stabilizing reaction intermediates.

相似化合物的比较

Copper disalicylate can be compared with other copper(II) complexes, such as:

Copper(II) sulfate: Commonly used in agriculture and industry, but lacks the specific ligand interactions of this compound.

Copper(II) acetate: Used in various chemical reactions, but has different solubility and reactivity profiles.

Copper(II) salicylate: Similar in structure but may have different coordination environments and reactivity.

Uniqueness: this compound’s unique combination of copper ions and salicylate ligands provides distinct chemical and biological properties, making it a versatile compound for various applications.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing Copper disalicylate, and how can purity be verified?

- Methodological Answer : this compound is typically synthesized by reacting salicylic acid derivatives with copper salts (e.g., copper sulfate) under controlled pH and temperature. A common protocol involves refluxing a 2:1 molar ratio of disodium salicylate and copper sulfate pentahydrate in aqueous solution at 80–90°C for 2 hours . Purity verification requires multiple techniques:

- Elemental analysis (C, H, O, Cu content) to confirm stoichiometry.

- FTIR spectroscopy to identify functional groups (e.g., Cu-O bonds at ~450 cm⁻¹ and aromatic C=C stretches at 1600 cm⁻¹) .

- XRD to validate crystalline structure by comparing peaks with reference data (e.g., JCPDS 24-0078) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies involve preparing buffered solutions (pH 3–9) and monitoring decomposition via UV-Vis spectroscopy at λmax = 320 nm. Kinetic data can be analyzed using first-order decay models. For example, studies show maximal stability at pH 6–7, with degradation accelerating below pH 4 due to protonation of salicylate ligands .

Q. What spectroscopic techniques are most effective for characterizing this compound’s coordination geometry?

- Methodological Answer :

- Electronic absorption spectroscopy (d-d transitions in visible range, ~600–800 nm) to infer octahedral vs. square planar geometry.

- EPR spectroscopy to detect paramagnetic Cu²⁺ species (g∥ ≈ 2.25, g⊥ ≈ 2.05 for axial symmetry) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in:

- Sample purity (e.g., residual solvents affecting bioassays).

- Assay conditions (e.g., cell line specificity, incubation time).

To address this: - Replicate experiments using standardized purity criteria (e.g., ≥95% by HPLC).

- Perform meta-analysis of existing data to identify confounding variables .

Example Table : Conflicting IC₅₀ Values in Anticancer Studies

| Study | Cell Line | IC₅₀ (μM) | Purity (%) |

|---|---|---|---|

| A (2019) | HeLa | 12.3 | 92 |

| B (2021) | MCF-7 | 45.6 | 98 |

| C (2023) | A549 | 9.8 | 85 |

Q. What experimental designs are optimal for studying the ligand-exchange kinetics of this compound with biomolecules?

- Methodological Answer : Use stopped-flow spectrophotometry to track real-time ligand displacement by thiol-containing molecules (e.g., glutathione). Key parameters:

- Temperature control (25–37°C to mimic physiological conditions).

- Competitive binding models (e.g., Eigen-Wilkins mechanism) to calculate rate constants.

Ensure reproducibility by triplicate runs and statistical validation (e.g., ANOVA with p < 0.05) .

Q. How can computational methods complement experimental data in predicting this compound’s reactivity?

- Methodological Answer :

- DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) to model electron distribution and reactive sites.

- Molecular docking to simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory studies).

Validate predictions with experimental kinetic or thermodynamic data .

Q. Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Non-linear regression (e.g., Hill equation) to model sigmoidal dose-response curves.

- EC₅₀/LC₅₀ calculation using software like GraphPad Prism.

Report confidence intervals (95%) and assess goodness-of-fit (R² ≥ 0.90) .

Q. How should researchers address variability in spectroscopic data due to sample crystallinity?

- Methodological Answer :

- Standardize sample preparation (e.g., solvent evaporation rate for XRD).

- Use Rietveld refinement to quantify amorphous vs. crystalline phases.

Cross-validate with TEM imaging to correlate crystallinity with spectral anomalies .

属性

CAS 编号 |

16048-96-7 |

|---|---|

分子式 |

C14H10CuO6 |

分子量 |

337.77 g/mol |

IUPAC 名称 |

copper;2-hydroxybenzoate |

InChI |

InChI=1S/2C7H6O3.Cu/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |

InChI 键 |

CMRVDFLZXRTMTH-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Cu+2] |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Cu+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。